molecular formula C20H19ClN4OS B2395443 N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 1396875-57-2

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No. B2395443
CAS RN: 1396875-57-2
M. Wt: 398.91
InChI Key: OZTXXMJNYGEBEL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of the compound was found to have the following elemental composition: Carbon 49.96%, Hydrogen 2.40%, Nitrogen 21.88%, Sulfur 16.69%, Chlorine 19.24% .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral properties. Notably, N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide exhibits inhibitory activity against influenza A virus. Specifically, the compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate demonstrated an IC50 value of 7.53 μmol/L and a high selectivity index (SI) against CoxB3 virus . Additionally, other indole derivatives have shown potent antiviral effects against Coxsackie B4 virus .

Anti-HIV Potential

Indole derivatives have been explored as anti-HIV agents. For instance, N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide derivatives were studied for their anti-HIV-1 activity. Molecular docking studies revealed their potential in inhibiting HIV-1 .

Antitubercular Activity

Indole-based compounds have been evaluated for their antitubercular potential. While no direct studies exist for this specific compound, its indole moiety suggests it could be relevant. Researchers have synthesized various indole scaffolds for screening against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Other Biological Activities

Indole derivatives exhibit diverse effects, including anti-inflammatory, anticancer, antidiabetic, and antimalarial activities. Although direct evidence for this compound is limited, its indole core positions it within this versatile category .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction.

Mode of Action

It’s worth noting that kinase inhibitors, like the one mentioned in the study , often work by competing with ATP for binding to the kinase, thereby preventing the phosphorylation process. This can lead to the inhibition of the kinase’s activity and subsequent downstream effects.

Pharmacokinetics

A related compound was found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-8,13-14H,9-12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTXXMJNYGEBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide

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